molecular formula C16H26ClNO2 B121382 trans-Tramadol hydrochloride CAS No. 73806-49-2

trans-Tramadol hydrochloride

Cat. No.: B121382
CAS No.: 73806-49-2
M. Wt: 299.83 g/mol
InChI Key: PPKXEPBICJTCRU-DMLYUBSXSA-N
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Description

Trans-Tramadol hydrochloride is a synthetic opioid analgesic used primarily for the management of moderate to severe pain. It is a centrally acting compound that exhibits both opioid and non-opioid properties, making it unique among pain medications. This compound is known for its ability to modulate pain perception and response through multiple mechanisms, including the inhibition of serotonin and norepinephrine reuptake .

Mechanism of Action

Target of Action

Tramadol hydrochloride, a synthetic analgesic drug, exhibits both opioid and non-opioid properties . It primarily targets the µ-opioid receptors , mainly through its active metabolite (+)-M1 . It also acts on the central nervous system (CNS) .

Mode of Action

Tramadol’s mode of action is unique due to its dual function. It selectively activates the µ-opioid receptors, mainly through the active metabolite (+)-M1 . This activation results in an analgesic effect. Additionally, tramadol inhibits the reuptake of noradrenaline (norepinephrine) and serotonin (5-hydroxytryptamine; 5-HT) . This inhibition augments the concentration of these neurotransmitters in the synaptic cleft, contributing to its analgesic action .

Biochemical Pathways

Tramadol’s action involves several biochemical pathways. It is metabolized in the liver via cytochrome P450-catalyzed O and N-demethylation , followed by conjugation with glucuronic acid and sulfate . The metabolic enzymes involved include CYP3A4, CYP2B6, and CYP2D6 . The metabolites formed, especially the active metabolite (+)-M1, play a crucial role in tramadol’s analgesic effect .

Pharmacokinetics

Tramadol exhibits rapid distribution in the body, with about 20% plasma protein binding . It is mainly metabolized by O- and N-demethylation, followed by conjugation reactions forming glucuronides and sulfates . Tramadol and its metabolites are primarily excreted via the kidneys . The mean elimination half-life of tramadol is about 6 hours .

Result of Action

The primary result of tramadol’s action is its analgesic effect, making it effective in treating moderate to severe pain . Tramadol intoxication can affect multiple organ systems, leading to various side effects such as seizures, cns depression, anxiety, and even life-threatening complications such as cardiopulmonary arrest .

Action Environment

The action, efficacy, and stability of tramadol can be influenced by various environmental factors. For instance, co-administration with other medications, particularly CNS depressants like benzodiazepines and ethanol, can lead to fatal tramadol intoxications . Furthermore, genetic factors, such as polymorphisms in metabolic enzymes like CYP2D6, can significantly influence tramadol’s metabolism and hence its action .

Biochemical Analysis

Biochemical Properties

trans-Tramadol hydrochloride: interacts with various enzymes and proteins in biochemical reactions. It has been found to have a neuroprotective potential in ICV-STZ-treated rats . The compound interacts with enzymes such as acetylcholinesterase and oxidative stress parameters .

Cellular Effects

This compound: has significant effects on various types of cells and cellular processes. It influences cell function by attenuating behavioral, biochemical, mitochondrial, and histological alterations . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its neuroprotective effect is comparable to memantine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. Low (5 mg/kg) and intermediate (10 mg/kg) doses of tramadol significantly attenuated behavioral, biochemical, mitochondrial, and histological alterations, suggesting its neuroprotective potential .

Metabolic Pathways

This compound: is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P4502D6 and cofactors during its metabolism .

Transport and Distribution

The transport and distribution of This compound within cells and tissues are complex processes that involve various transporters or binding proteins . The effects on its localization or accumulation are still being researched .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of trans-Tramadol hydrochloride involves the reaction of a mixture of (RR,SS)- and (RS,SR)-2-dimethylaminomethyl-1-(3-methoxyphenyl)cyclohexanol with hydrochloric acid in the presence of a catalytic amount of water. This process can be carried out without the use of carcinogenic solvents like 1,4-dioxane, making it safer and more environmentally friendly .

Industrial Production Methods: In industrial settings, the synthesis of this compound is typically performed in a one-pot process. This method involves the reaction of the cis/trans mixture of the base compound with hydrochloric acid to produce the hydrochloride salt. The process is designed to be efficient and scalable, providing high yields of pure this compound .

Chemical Reactions Analysis

Types of Reactions: Trans-Tramadol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxide derivatives, alcohols, and substituted tramadol derivatives .

Comparison with Similar Compounds

Uniqueness: this compound is unique in its multimodal mechanism of action, combining opioid receptor agonism with serotonin and norepinephrine reuptake inhibition. This dual action provides effective pain relief with a lower risk of dependence and side effects compared to traditional opioids .

Properties

IUPAC Name

(1R,2S)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.ClH/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;1H/t14-,16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKXEPBICJTCRU-DMLYUBSXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C[C@@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60224225
Record name trans-Tramadol hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73806-49-2, 22204-88-2
Record name trans-Tramadol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073806492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-Tramadol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60224225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1RS,2SR)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl) cyclohexanol Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CIS-(±) -2-[ (DIMETHYLAMINO) METHYL]-1- (METHOXYPHENYL)CYCLOHEXANOL HYDROCHLORIDE AMINO] ETHYL] -1,2 -BENZENDIOL HYDROCHLORIDE.
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRAMADOL HYDROCHLORIDE, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S5NK3Y57M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

In a reaction flask 160 g tramadol salicylate (or benzoate) salt was stirred with about 800 ml water and pH was adjusted to 11-12 by 30% aqueous NaOH solution. The tramadol free base was extracted with toluene, washed with water, and toluene was evaporated under reduced pressure. The oil obtained (about 100 gm) was dissolved in 300 ml isopropyl alcohol. In a separate flask HCI gas was passed in isopropyl alcohol. This isopropyl alcohol-HCI solution was added to tramadol base solution in isopropyl alcohol at about 30° C. till the pH attained 3-4. The mixture was stirred, heated to about 75° C., and then cooled to 0-5° C. The precipitated product was filtered, washed with chilled isopropyl alcohol and dried to obtain 92 gm Tramadol hydrochloride (cis=99.95% & trans=0.05%).
Name
tramadol salicylate
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160 g
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800 mL
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isopropyl alcohol-HCI
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300 mL
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Synthesis routes and methods II

Procedure details

In a reaction flask 29 g tramadol salicylate salt was stirred with 87 ml water and pH was adjusted to 11-12 by 10% aqueous KOH solution. The tramadol free base was extracted with methylene chloride, organic extract washed with water, and methylene chloride was evaporated under reduced pressure. The oil obtained was dissolved in 88.0 ml methylene chloride. Stirred and cooled to 15° C. Adjusted pH to 2-2.5 by conc. HCI. Stirred for 1.0 hour at same temperature. Raised the temperature to 25-30° C. and stirred it for 30 minutes. Distilled out solvent completely under vacuum. Charged 42 ml acetone and stirred at 25-30° C. for 30 minutes. Filtered the product and washed solid with acetone. Yield=18.4 gm (85%) (cis=99.98% & trans=0.02% by HPLC area%).
Name
tramadol salicylate
Quantity
29 g
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reactant
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87 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key pharmacokinetic differences between the enantiomers of trans-tramadol and its metabolite, trans-O-demethyltramadol?

A1: Research using isolated rat kidneys has shown that the renal clearance of trans-tramadol is stereoselective. [, ] The (+)-enantiomer of trans-tramadol is preferentially excreted in urine compared to the (-)-enantiomer. Interestingly, the O-demethylation of trans-tramadol in the kidneys also exhibits stereoselectivity, with the (-)-enantiomer being preferentially metabolized. [] This metabolic process yields trans-O-demethyltramadol, which also displays stereoselective renal clearance, with the (+)-enantiomer being preferentially eliminated in urine. []

Q2: What is the relationship between the serum concentrations of trans-tramadol enantiomers and its metabolite with analgesic effects and adverse reactions in a clinical setting?

A2: A study investigating postoperative patients administered different intravenous doses of trans-tramadol hydrochloride revealed a correlation between higher serum concentrations of trans-tramadol enantiomers and an increased frequency and severity of adverse reactions. [] Interestingly, while higher doses led to increased concentrations of both the parent drug and its metabolite, the analgesic effect appeared to correlate more strongly with the concentration of (+)-O-demethyltramadol. [] This suggests that the analgesic action of trans-tramadol is primarily driven by this specific enantiomer of its active metabolite.

Q3: Are there analytical methods available to differentiate and quantify the isomers of this compound in pharmaceutical preparations?

A3: Yes, high-performance capillary electrophoresis (HPCE) has been successfully employed to separate and quantify the four isomers of this compound in pharmaceutical preparations. [] This method utilizes a specific buffer system and cyclodextrin to achieve separation, allowing for accurate determination of each isomer's concentration. [] This is particularly important for quality control purposes to ensure the correct enantiomeric composition in drug products.

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